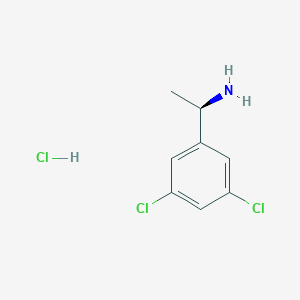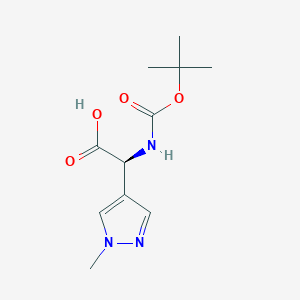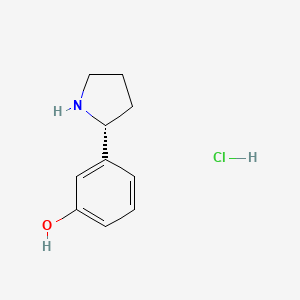
(2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid
Übersicht
Beschreibung
(2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid is a deuterated analog of lysine, an essential amino acid. The presence of deuterium atoms in place of hydrogen atoms in the molecule makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid typically involves the incorporation of deuterium atoms into the lysine molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Utilizing deuterated starting materials in the synthesis of lysine can lead to the formation of the deuterated analog.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Employing catalysts to facilitate the incorporation of deuterium atoms into the lysine molecule.
Purification Techniques: Utilizing advanced purification methods such as chromatography to isolate the deuterated compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs of the compound.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence its metabolic stability and reactivity, leading to unique effects compared to non-deuterated analogs. The compound may interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysine: The non-deuterated analog of (2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid.
Deuterated Amino Acids: Other amino acids with deuterium atoms incorporated, such as deuterated alanine or deuterated valine.
Uniqueness
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the compound’s stability, reduce metabolic degradation, and improve the accuracy of analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c10-7(9(14)15)3-1-2-5-11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1/i1D2,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWCBIQZFYDOE-IMRHFWKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCC(=O)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295233.png)





![1'-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4'-PIPERIDINE]-1',6A-DICARBOXYLATE](/img/structure/B6295274.png)
![Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)](/img/structure/B6295282.png)






